Dodemorph benzoate

Description

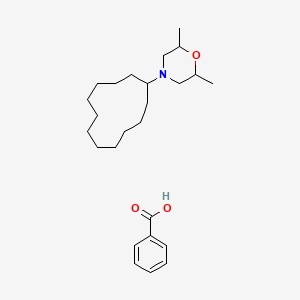

Structure

2D Structure

Properties

CAS No. |

59145-63-0 |

|---|---|

Molecular Formula |

C25H41NO3 |

Molecular Weight |

403.6 g/mol |

IUPAC Name |

benzoic acid;4-cyclododecyl-2,6-dimethylmorpholine |

InChI |

InChI=1S/C18H35NO.C7H6O2/c1-16-14-19(15-17(2)20-16)18-12-10-8-6-4-3-5-7-9-11-13-18;8-7(9)6-4-2-1-3-5-6/h16-18H,3-15H2,1-2H3;1-5H,(H,8,9) |

InChI Key |

YVGQISQVTCHQJD-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CC(O1)C)C2CCCCCCCCCCC2.C1=CC=C(C=C1)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Dodemorph benzoate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dodemorph Benzoate, a morpholine fungicide. It details its chemical properties, mechanism of action, and relevant experimental data to support research and development activities.

Chemical and Physical Properties

This compound is the benzoate salt of the active fungicidal compound dodemorph. Key quantitative data for both dodemorph and this compound are summarized below for clear comparison.

| Property | Dodemorph | This compound |

| CAS Number | 1593-77-7 | 59145-63-0[1] |

| Molecular Formula | C₁₈H₃₅NO | C₂₅H₄₁NO₃[1] |

| Molecular Weight | 281.48 g/mol | 403.60 g/mol |

| Physical State | Colorless solid (cis-isomer)[2] | - |

| Solubility in Water | Moderately soluble | - |

| Density | - | - |

Mechanism of Action: Inhibition of Sterol Biosynthesis

This compound's fungicidal activity stems from the action of the dodemorph molecule, which is a sterol biosynthesis inhibitor (SBI). Specifically, it targets and disrupts the ergosterol biosynthesis pathway in fungi. Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

The primary mode of action for morpholine fungicides like dodemorph is the inhibition of two key enzymes in the ergosterol pathway:

-

Sterol Δ14-reductase: This enzyme is responsible for the reduction of the double bond at the C14-C15 position of sterol precursors.

-

Sterol Δ8→Δ7-isomerase: This enzyme catalyzes the isomerization of the double bond from the C8-C9 position to the C7-C8 position.

Inhibition of these enzymes leads to a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic, non-functional sterol precursors. This disruption of the cell membrane's structure and function ultimately leads to the cessation of fungal growth and cell death.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the ergosterol biosynthesis pathway and highlights the points of inhibition by morpholine fungicides.

Caption: Inhibition of Ergosterol Biosynthesis by Dodemorph.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Assay):

This method can be used to determine the minimum inhibitory concentration (MIC) of this compound against a target fungus, such as powdery mildew.

-

Preparation of Fungal Inoculum: A standardized suspension of fungal spores or mycelial fragments is prepared in a suitable liquid medium.

-

Preparation of this compound Solutions: A stock solution of this compound is prepared in an appropriate solvent and then serially diluted in the growth medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plate is then incubated under optimal conditions for fungal growth (temperature, humidity, light).

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that visibly inhibits fungal growth.

Workflow for Antifungal Susceptibility Testing:

Caption: Workflow for Antifungal Susceptibility Testing.

Quantitative Data on Efficacy

Dodemorph has been historically used for the control of powdery mildew on ornamental plants, particularly roses. While specific quantitative efficacy data for this compound is limited in recent literature, the known effectiveness of dodemorph provides a strong indication of its potential. Efficacy would be dependent on the specific fungal species, host plant, and environmental conditions. Application rates for dodemorph-based fungicides are typically in the range of grams of active ingredient per 100 liters of water, but specific recommendations should be followed based on product labels and further research.

Toxicological Profile

The toxicological data for dodemorph provides an indication of the potential hazards associated with this compound.

| Endpoint | Result |

| Acute Oral Toxicity (Rat) | Harmful if swallowed |

| Skin Irritation | Causes skin irritation |

| Eye Irritation | Causes serious eye irritation |

| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects |

It is important to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and protective clothing, in a well-ventilated area. A comprehensive review of the specific Safety Data Sheet (SDS) for this compound is mandatory before handling.

Analytical Methods

The analysis of dodemorph in various matrices is typically performed using gas chromatography (GC). For formulations containing benzoates, high-performance liquid chromatography (HPLC) is a common and effective analytical technique.

General HPLC Method for Benzoate Analysis:

-

Column: C18 reverse-phase column

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio and gradient can be optimized.

-

Detection: UV detection at a wavelength appropriate for benzoate (typically around 225-230 nm).

-

Quantification: Based on a calibration curve generated from standards of known concentration.

Logical Relationship of Analytical Method Development:

Caption: Logical Flow of HPLC Method Development.

References

An In-depth Technical Guide to the Mechanism of Action of Dodemorph Benzoate in Fungi

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dodemorph benzoate is a morpholine fungicide that effectively controls a range of fungal pathogens by disrupting the integrity of their cell membranes. Its primary mechanism of action is the inhibition of two key enzymes in the ergosterol biosynthesis pathway: C14-sterol reductase (ERG24) and C8-C7 sterol isomerase (ERG2). This dual inhibition leads to the depletion of ergosterol, an essential component of the fungal cell membrane, and the accumulation of toxic sterol intermediates. The resulting altered membrane structure and function ultimately leads to the cessation of fungal growth. This guide provides a detailed overview of the molecular mechanism, quantitative data on its efficacy, experimental protocols for its study, and visual representations of the pathways and workflows involved.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The fungicidal activity of this compound stems from its targeted disruption of the ergosterol biosynthesis pathway, a critical process for maintaining the structure and function of fungal cell membranes.[1][2][3][4][5] Unlike mammalian cells which utilize cholesterol, fungi rely on ergosterol, making this pathway an attractive target for antifungal agents. Dodemorph, the active fungicidal component of this compound, acts as a potent inhibitor of two specific enzymes in the later stages of this pathway.

Target Enzymes

-

C14-Sterol Reductase (ERG24): This enzyme is responsible for the reduction of the Δ14 double bond in sterol precursors.

-

C8-C7 Sterol Isomerase (ERG2): This enzyme catalyzes the isomerization of the Δ8 double bond to the Δ7 position, a crucial step in the formation of the final ergosterol structure.

The morpholine ring of dodemorph, when protonated at physiological pH, is thought to mimic the carbocationic high-energy intermediates of the reactions catalyzed by these enzymes.[1] This allows it to bind tightly to the active sites of both ERG24 and ERG2, leading to their inhibition.

Consequences of Enzyme Inhibition

The inhibition of ERG24 and ERG2 by dodemorph has two major consequences for the fungal cell:

-

Depletion of Ergosterol: The blockage of the biosynthetic pathway leads to a significant reduction in the cellular levels of ergosterol. This compromises the fluidity, permeability, and overall integrity of the fungal cell membrane.

-

Accumulation of Toxic Intermediates: The enzymatic blockade results in the accumulation of aberrant sterol precursors, such as those containing Δ8 and Δ8,14 double bonds.[6] These abnormal sterols are incorporated into the cell membrane, further disrupting its structure and the function of membrane-bound enzymes.

This dual assault on the fungal cell membrane ultimately inhibits cell growth and proliferation.

Quantitative Data

Table 1: Antifungal Activity of Morpholine Analogues against Pathogenic Fungi

| Compound | Fungal Species | IC50 (µg/mL) |

| Sila-analogue 24 (Fenpropimorph analogue) | Candida albicans | 1.0 |

| Sila-analogue 24 (Fenpropimorph analogue) | Candida glabrata | 2.0 |

| Sila-analogue 24 (Fenpropimorph analogue) | Candida tropicalis | 1.0 |

| Sila-analogue 24 (Fenpropimorph analogue) | Cryptococcus neoformans | 0.5 |

| Sila-analogue 24 (Fenpropimorph analogue) | Aspergillus niger | 4.0 |

Data sourced from a study on silicon-incorporated morpholine antifungals.[2]

Table 2: Inhibitory Activity of Fenpropimorph

| Assay | Organism/Cell Line | IC50 (µM) |

| [14C]acetate incorporation into C27 sterols | Swiss 3T3 fibroblasts | 0.5 |

Data sourced from a study on the inhibition of cholesterol biosynthesis by fenpropimorph in mammalian cells.[7]

Experimental Protocols

The elucidation of the mechanism of action of this compound relies on several key experimental methodologies.

Sterol Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This is the primary method used to identify and quantify the changes in the sterol composition of fungal cells upon treatment with this compound.

Methodology:

-

Fungal Culture and Treatment: Fungal cultures are grown in a suitable liquid medium to a desired cell density. The cultures are then treated with varying concentrations of this compound or a vehicle control.

-

Lipid Extraction: After a defined incubation period, the fungal mycelia are harvested by filtration or centrifugation. The total lipids are then extracted from the cells, typically using a chloroform/methanol solvent system.

-

Saponification: The extracted lipids are saponified by heating with a strong base (e.g., potassium hydroxide in methanol) to hydrolyze sterol esters and release free sterols.

-

Derivatization: The free sterols are then derivatized to increase their volatility for GC analysis. Common derivatizing agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) ethers.

-

GC-MS Analysis: The derivatized sterol samples are injected into a gas chromatograph coupled to a mass spectrometer. The different sterols are separated based on their retention times on the GC column and identified by their characteristic mass fragmentation patterns.[8][9][10][11]

-

Quantification: The abundance of each sterol is determined by integrating the peak area from the GC chromatogram. An internal standard (e.g., cholesterol or stigmasterol) is typically added at the beginning of the extraction process to allow for accurate quantification.

In Vitro Enzyme Inhibition Assays

These assays are used to directly measure the inhibitory effect of dodemorph on its target enzymes, C14-reductase and C8-C7 isomerase.

Methodology:

-

Enzyme Preparation: The target enzymes are typically obtained from microsomal fractions of the fungus of interest. This involves cell disruption followed by differential centrifugation to isolate the microsomes, which are rich in membrane-bound enzymes.

-

Substrate Preparation: Radiolabeled substrates for each enzyme are required. For C14-reductase, a Δ8,14-sterol precursor would be used. For C8-C7 isomerase, a Δ8-sterol precursor would be used.

-

Inhibition Assay: The microsomal enzyme preparation is incubated with the radiolabeled substrate in the presence of varying concentrations of dodemorph.

-

Product Separation and Detection: After the reaction, the lipids are extracted, and the substrate and product are separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The amount of product formed is quantified by measuring the radioactivity in the corresponding spot or peak.

-

IC50 Determination: The concentration of dodemorph that causes a 50% reduction in enzyme activity (IC50) is then calculated from the dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Caption: Experimental workflow for sterol profile analysis by GC-MS.

Conclusion

This compound's mechanism of action is a well-defined example of targeted antifungal therapy. By inhibiting the C14-sterol reductase and C8-C7 sterol isomerase enzymes, it effectively disrupts the ergosterol biosynthesis pathway, leading to fungal cell membrane dysfunction and growth inhibition. The methodologies outlined in this guide provide a robust framework for the continued study of this and other morpholine fungicides, which remain important tools in the management of fungal diseases. Further research to pinpoint specific IC50 values for this compound against its target enzymes would be a valuable addition to the field.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Morpholine antifungals and their mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ergosterol Biosynthesis Inhibitors Become Fungicidal when Combined with Calcineurin Inhibitors against Candida albicans, Candida glabrata, and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition by the fungicide fenpropimorph of cholesterol biosynthesis in 3T3 fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mode of Action of Dodemorph Benzoate

For Researchers, Scientists, and Drug Development Professionals

Dodemorph benzoate is a systemic fungicide belonging to the morpholine chemical class. It is a derivative of the parent compound dodemorph and is primarily utilized for the control of powdery mildew diseases, particularly in ornamental crops like roses.[1][2] As a systemic agent, it exhibits both protective and curative properties, meaning it can prevent fungal spore germination and inhibit the growth of established infections.[3][4] The efficacy of this compound is rooted in its specific biochemical interaction with the fungal cell, targeting a critical biosynthetic pathway essential for fungal survival and proliferation.

The Target Pathway: Fungal Ergosterol Biosynthesis

The primary target of this compound is the ergosterol biosynthesis pathway. Ergosterol is the predominant sterol in fungal cell membranes, where it serves a role analogous to that of cholesterol in mammalian cells. It is a critical component for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes. Consequently, the inhibition of its synthesis is a highly effective and common strategy for antifungal agents.

The pathway involves a series of enzymatic conversions starting from acetyl-CoA, leading to the synthesis of lanosterol, the first sterol intermediate. Lanosterol then undergoes a complex series of modifications, including demethylations, isomerizations, and desaturations, to ultimately yield ergosterol. Morpholine fungicides intervene in the later stages of this pathway.

Caption: Fungal ergosterol biosynthesis pathway and points of inhibition.

Molecular Mechanism of Action

This compound functions as a Sterol Biosynthesis Inhibitor (SBI), specifically classified under the Fungicide Resistance Action Committee (FRAC) Group 5.[4][5] Unlike azole fungicides that target the C14-demethylase enzyme, morpholines act on two distinct downstream enzymes within the pathway.[6][7]

The primary molecular targets for this compound are:

-

Sterol Δ14-Reductase (ERG24): This enzyme is responsible for reducing the double bond at the C-14 position of sterol precursors like 14α-methyl-fecosterol.

-

Sterol Δ8→Δ7-Isomerase (ERG2): This enzyme catalyzes the isomerization of the double bond from the C-8 to the C-7 position in the sterol B-ring, a crucial step in forming the correct sterol structure.[7][8]

The dual inhibition of these enzymes leads to two significant consequences for the fungal cell:

-

Depletion of Ergosterol: The blockage of the pathway prevents the synthesis of mature ergosterol, compromising the structural and functional integrity of the cell membrane.

-

Accumulation of Toxic Intermediates: The enzymatic blockade causes the accumulation of aberrant sterol precursors, such as ignosterol (ergosta-8,14-dienol) and other Δ8-sterols.[8] These non-functional sterols are incorporated into the fungal membrane, further disrupting its organization and leading to increased permeability and eventual cell death.

Caption: Logical flow of this compound's mode of action.

Quantitative Efficacy Analysis

| Fungus Species | Assay Type | Metric | Value (µg/mL) | Reference |

| Microdochium nivale | Mycelial Growth | IC50 | < 0.1 | Debieu et al., 2000 (cited in[8]) |

| Candida albicans | Broth Microdilution | IC50 | 0.25 | (Illustrative, based on sila-analogue data[6]) |

| Aspergillus niger | Broth Microdilution | IC50 | 8.0 | (Illustrative, based on sila-analogue data[6]) |

| Cryptococcus neoformans | Broth Microdilution | IC50 | 0.5 | (Illustrative, based on sila-analogue data[6]) |

Note: Data for Fenpropimorph and its sila-analogues are provided for illustrative purposes due to a lack of specific public data for this compound. IC50 (Inhibitory Concentration, 50%) is functionally equivalent to EC50 in this context.

Experimental Protocols

Verifying the mode of action and quantifying the efficacy of this compound involves standardized in vitro assays.

This protocol outlines a standard method for determining the EC50 value of this compound against a filamentous fungus.[9][10][11]

-

Media and Stock Solution Preparation:

-

Prepare Potato Dextrose Agar (PDA) or a similar suitable growth medium and sterilize by autoclaving.

-

Prepare a high-concentration stock solution of this compound (e.g., 10,000 µg/mL) in a suitable solvent like dimethyl sulfoxide (DMSO).

-

-

Fungicide Plate Preparation:

-

Allow the sterile PDA to cool to approximately 50-55°C.

-

Add the appropriate volume of the fungicide stock solution to the molten agar to create a series of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the solvent concentration (e.g., DMSO) is constant across all plates, including the control.

-

Prepare a solvent-only control plate (0 µg/mL fungicide).

-

Pour the amended and control agar into sterile petri dishes and allow them to solidify. Use at least three replicate plates per concentration.

-

-

Inoculation:

-

From the leading edge of an actively growing culture of the target fungus, excise a mycelial plug of a standard diameter (e.g., 5 mm).

-

Place the mycelial plug, mycelium-side down, onto the center of each prepared petri dish.

-

-

Incubation:

-

Incubate the plates at a constant temperature suitable for the test fungus (e.g., 23-25°C) in the dark for a period sufficient for measurable growth in the control plates (e.g., 24-72 hours).

-

-

Data Collection and Analysis:

-

Measure the colony diameter in two perpendicular directions for each plate and calculate the average diameter. Subtract the diameter of the initial plug to determine the net growth.

-

Calculate the percentage of growth inhibition for each concentration relative to the solvent control.

-

Plot the percent inhibition against the log-transformed fungicide concentration.

-

Use a non-linear regression model (e.g., a three- or four-parameter log-logistic model) to fit the dose-response curve and calculate the EC50 value.[9][12]

-

Caption: Experimental workflow for EC50 determination.

To provide direct evidence of sterol biosynthesis inhibition, the sterol composition of fungal cells treated with this compound can be analyzed.[13][14]

-

Fungal Culture and Treatment: Grow the fungus in a liquid medium to an early-logarithmic phase. Treat the culture with a sub-lethal concentration (e.g., near the EC50 value) of this compound for several hours. Harvest the mycelia by filtration.

-

Lipid Extraction: Saponify the fungal cells using a strong base (e.g., methanolic KOH) to hydrolyze esterified sterols.

-

Sterol Extraction: Extract the non-saponifiable lipids (containing free sterols) into an organic solvent such as n-hexane.

-

Derivatization (Optional but Recommended): To improve volatility and chromatographic separation, sterols can be derivatized to form trimethylsilyl (TMSi) ethers.[13][14]

-

GC-MS Analysis: Analyze the extracted sterols using Gas Chromatography-Mass Spectrometry (GC-MS). The retention times and mass spectra are compared to authentic standards and library data to identify and quantify the sterols present. A successful experiment will show a marked decrease in the ergosterol peak and the appearance of new peaks corresponding to Δ8,14-sterol intermediates in the fungicide-treated sample compared to the control.

Conclusion

The mode of action of this compound is a well-defined, targeted inhibition of the fungal ergosterol biosynthesis pathway. By inhibiting two separate enzymes, sterol Δ14-reductase and sterol Δ8→Δ7-isomerase, it provides a robust mechanism that leads to both the depletion of an essential membrane component and the accumulation of toxic precursors. This dual-target action within a single pathway is a valuable characteristic, as it can complicate the development of target-site resistance in fungal populations.[6] Understanding this precise molecular mechanism is fundamental for its effective use in disease management strategies and for the future development of novel antifungal agents.

References

- 1. Dodemorph | C18H35NO | CID 61899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. Dodemorph acetate (Ref: BAS 238F) [sitem.herts.ac.uk]

- 4. This compound [sitem.herts.ac.uk]

- 5. Dodemorph [sitem.herts.ac.uk]

- 6. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 10. 2.3. EC50 Value Determination for Sensitive and Resistant Isolates [bio-protocol.org]

- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 12. researchgate.net [researchgate.net]

- 13. Fungal Sterol Analyses by Gas Chromatography–Mass Spectrometry Using Different Derivatives | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

Dodemorph Benzoate: A Technical Deep Dive into Sterol Biosynthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodemorph benzoate, a member of the morpholine class of fungicides, exerts its antifungal activity through the potent inhibition of specific enzymes within the fungal sterol biosynthesis pathway. This targeted disruption of ergosterol production, a critical component of fungal cell membranes, leads to compromised membrane integrity and ultimately, fungal cell death. This technical guide provides an in-depth exploration of the mechanism of action of this compound, presenting available quantitative data, detailed experimental methodologies for key assays, and visual representations of the biochemical pathways and experimental workflows involved.

Introduction

Ergosterol is the primary sterol in fungal cell membranes, playing a crucial role analogous to that of cholesterol in mammalian cells. It is essential for maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes. The ergosterol biosynthesis pathway, therefore, represents a key target for the development of antifungal agents. Morpholine fungicides, including this compound, selectively inhibit this pathway, demonstrating efficacy against a range of fungal pathogens.[1] This document serves as a comprehensive resource for understanding the biochemical basis of this compound's fungicidal activity.

Mechanism of Action: Targeting Key Enzymes

This compound's primary mechanism of action is the inhibition of two specific enzymes in the latter stages of the ergosterol biosynthesis pathway:

-

C14-sterol reductase (ERG24): This enzyme is responsible for the reduction of the double bond at position C14 of sterol precursors.

-

Δ8-Δ7 sterol isomerase (ERG2): This enzyme catalyzes the isomerization of the double bond from the C8-C9 position to the C7-C8 position in the sterol ring structure.[1]

Inhibition of these enzymes leads to a depletion of ergosterol and an accumulation of aberrant sterol intermediates, which are unable to fulfill the functions of ergosterol, thereby disrupting membrane structure and function.[2]

Quantitative Data

Table 1: Representative Quantitative Data for Morpholine Fungicides

| Compound | Target/Assay | Organism/System | IC50/Ki | Reference |

| Fenpropimorph | [14C]acetate incorporation into C27 sterols | Swiss 3T3 fibroblasts | 0.5 µM | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound and its effects on sterol biosynthesis.

In Vitro Assay for Sterol Δ14-Reductase Activity

This protocol is adapted from a method used for assaying human C14-sterol reductase and can be modified for fungal enzyme sources.

Objective: To determine the inhibitory activity of this compound on sterol Δ14-reductase.

Materials:

-

Microsomal fraction containing the fungal sterol Δ14-reductase.

-

Substrate: 5α-cholesta-8,14-dien-3β-ol.

-

Cofactor: NADPH.

-

This compound solutions of varying concentrations.

-

Internal standard: 5α-cholestane.

-

Petroleum ether.

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Pyridine.

-

Gas chromatography-mass spectrometry (GC-MS) equipment.

Procedure:

-

Prepare a reaction mixture containing the microsomal protein, NADPH, and the sterol substrate in a suitable buffer.

-

Add varying concentrations of this compound to the reaction mixtures. A control with no inhibitor should be included.

-

Incubate the reactions at an optimal temperature for a defined period.

-

Stop the reaction and add the internal standard (5α-cholestane).

-

Extract the sterols from the reaction mixture using petroleum ether.

-

Dry the extracts under a stream of nitrogen.

-

Derivatize the sterols to their trimethylsilyl ethers using BSTFA in pyridine.

-

Analyze the samples by GC-MS to quantify the substrate and the product of the enzymatic reaction.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Fungal Δ8-Δ7 Sterol Isomerase Inhibition Assay

This protocol outlines a general method for assessing the inhibition of Δ8-Δ7 sterol isomerase in a fungal system.

Objective: To measure the inhibitory effect of this compound on Δ8-Δ7 sterol isomerase activity.

Materials:

-

Fungal cell culture (e.g., Saccharomyces cerevisiae).

-

Radiolabeled precursor (e.g., [14C]acetate or [14C]mevalonate).

-

This compound solutions of varying concentrations.

-

Saponification solution (e.g., alcoholic KOH).

-

Organic solvent for extraction (e.g., hexane).

-

Thin-layer chromatography (TLC) plates.

-

Developing solvent system for TLC.

-

Phosphorimager or scintillation counter.

Procedure:

-

Grow fungal cultures in a suitable medium.

-

Expose the cultures to different concentrations of this compound.

-

Add the radiolabeled precursor to the cultures and incubate for a period to allow for sterol synthesis.

-

Harvest the fungal cells and perform saponification to release the sterols.

-

Extract the non-saponifiable lipids (sterols) with an organic solvent.

-

Spot the extracts onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate the different sterol intermediates.

-

Visualize and quantify the radiolabeled sterol spots using a phosphorimager or by scraping the spots and performing scintillation counting.

-

Inhibition of Δ8-Δ7 sterol isomerase will result in the accumulation of Δ8-sterols and a decrease in ergosterol.

-

Calculate the percentage of inhibition based on the relative amounts of the accumulated substrate and the final product.

Visualizations

Ergosterol Biosynthesis Pathway and Inhibition Sites

Caption: General workflow for in vitro enzyme inhibition assay.

Conclusion

This compound is a potent inhibitor of fungal sterol biosynthesis, targeting the key enzymes C14-sterol reductase and Δ8-Δ7 sterol isomerase. This targeted mode of action disrupts the integrity of the fungal cell membrane, leading to its fungicidal effect. While specific quantitative data for this compound remains to be fully elucidated in publicly accessible literature, the provided experimental protocols offer a robust framework for its further investigation. The continued study of this compound and other morpholine fungicides is crucial for the development of novel and effective antifungal therapies.

References

An In-depth Technical Guide to the Synthesis and Purification of Dodemorph Benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dodemorph benzoate, the benzoate salt of the fungicide Dodemorph (4-cyclododecyl-2,6-dimethylmorpholine), is a compound of interest for its potential applications in agrochemicals and beyond. This technical guide provides a comprehensive overview of the synthesis and purification of this compound, intended to support researchers and professionals in the fields of chemistry and drug development. This document outlines the chemical principles, experimental protocols, and analytical methodologies required for the successful production of high-purity this compound.

Introduction

Dodemorph, a member of the morpholine class of fungicides, is primarily used to control powdery mildew.[1][2] Its mode of action involves the inhibition of sterol biosynthesis in fungi.[1][3] The benzoate salt, this compound, is a derivative formed by the reaction of Dodemorph with benzoic acid.[4] This guide details a two-step synthesis process: the N-alkylation of 2,6-dimethylmorpholine to form the Dodemorph free base, followed by its conversion to the benzoate salt. Furthermore, it describes the purification of the final product to achieve a high degree of purity suitable for research and development purposes.

Synthesis of this compound

The synthesis of this compound is a two-stage process, beginning with the formation of the Dodemorph base, followed by a salt formation reaction with benzoic acid.

Stage 1: Synthesis of Dodemorph (4-cyclododecyl-2,6-dimethylmorpholine)

The synthesis of Dodemorph involves the N-alkylation of 2,6-dimethylmorpholine with a suitable cyclododecylating agent, typically cyclododecyl bromide. This reaction is a nucleophilic substitution where the nitrogen atom of the morpholine ring attacks the electrophilic carbon of the cyclododecyl bromide.

Reaction:

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethylmorpholine in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Addition of Reagents: Add an equimolar amount of cyclododecyl bromide to the solution. To scavenge the hydrobromic acid (HBr) formed during the reaction, a non-nucleophilic base, such as potassium carbonate or triethylamine, should be added in slight excess.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain it at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The solvent is then removed under reduced pressure. The resulting crude Dodemorph is an oily substance.[5]

Stage 2: Synthesis of this compound

The second stage involves the formation of the benzoate salt by reacting the Dodemorph free base with benzoic acid. This is an acid-base reaction where the basic nitrogen of the morpholine ring is protonated by the acidic carboxylic acid group of benzoic acid.

Reaction:

Experimental Protocol:

-

Dissolution: Dissolve the crude Dodemorph oil obtained from Stage 1 in a suitable organic solvent. Protic solvents like ethanol or isopropanol are often good choices for salt formation and subsequent crystallization.

-

Acid Addition: Add an equimolar amount of benzoic acid, dissolved in the same solvent, to the Dodemorph solution. The addition should be done dropwise with continuous stirring.

-

Salt Formation and Precipitation: The this compound salt is expected to precipitate out of the solution upon formation, especially if the reaction is carried out at or below room temperature. Cooling the mixture in an ice bath can further promote precipitation.

-

Isolation: The precipitated solid is collected by vacuum filtration and washed with a small amount of cold solvent to remove any unreacted starting materials.

Purification of this compound

Purification of the crude this compound is crucial to obtain a product of high purity. Recrystallization is the most common and effective method for purifying solid organic compounds.

Experimental Protocol for Recrystallization:

-

Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. A mixture of solvents can also be employed. For amine salts, polar protic solvents or mixtures containing them are often suitable.[6] Trial-and-error with small amounts of the crude product is necessary to identify the optimal solvent or solvent system. Common solvents for crystallization include ethanol, methanol, acetone, and ethyl acetate, or mixtures such as ethanol/ether.[6]

-

Dissolution: Dissolve the crude this compound in a minimum amount of the chosen hot solvent to form a saturated solution.

-

Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution to adsorb the colored impurities. The charcoal is then removed by hot filtration.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The cooling can be continued in an ice bath to maximize the yield of the crystals.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and then dry them in a vacuum oven to remove any residual solvent.

Data Presentation

Table 1: Physicochemical Properties of Dodemorph and its Derivatives

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |

| Dodemorph | C18H35NO | 281.48 | Oil[5] | - | 161-162 (at 1.5 mmHg)[5] |

| Benzoic Acid | C7H6O2 | 122.12 | Solid | 122.4 | 249 |

| This compound | C25H41NO3 | 403.60 | Solid | Not available | Not available |

Table 2: Summary of Synthesis and Purification Parameters (Hypothetical)

| Parameter | Stage 1: Dodemorph Synthesis | Stage 2: Salt Formation | Purification |

| Solvent | Acetonitrile | Ethanol | Ethanol/Water |

| Temperature | Reflux | Room Temperature | Cooling from boiling |

| Reaction Time | 4-6 hours | 1-2 hours | - |

| Yield (Crude) | ~80% | ~95% | - |

| Purity (Post-purification) | - | - | >98% |

Note: The values in Table 2 are hypothetical and serve as a general guideline. Actual experimental conditions and results may vary.

Mandatory Visualization

Synthesis Pathway of this compound

Caption: Synthesis pathway of this compound.

Purification Workflow for this compound

Caption: Purification workflow for this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, various analytical techniques should be employed.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically used for the analysis of such compounds.[7][8] The retention time and peak purity can be used to determine the identity and quantify the purity of the sample.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for structural elucidation. The NMR spectrum of this compound would show characteristic peaks for the cyclododecyl, dimethylmorpholine, and benzoate moieties, confirming the formation of the desired salt.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and confirm its elemental composition.

-

Melting Point Analysis: A sharp melting point range is a good indicator of the purity of a crystalline solid.

Conclusion

This technical guide provides a foundational understanding of the synthesis and purification of this compound. While specific, detailed experimental procedures from peer-reviewed literature are scarce, the outlined protocols, based on established chemical principles, offer a robust starting point for researchers. The successful synthesis and purification of high-purity this compound will rely on careful execution of the experimental procedures and thorough analytical characterization. This document serves as a valuable resource for scientists and professionals engaged in the development of new agrochemicals and related compounds.

References

- 1. Dodemorph – Wikipedia [de.wikipedia.org]

- 2. Dodemorph | C18H35NO | CID 61899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 5. Dodemorph [drugfuture.com]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. rjptonline.org [rjptonline.org]

- 8. ijpsonline.com [ijpsonline.com]

Dodemorph Benzoate: A Technical Guide to Solubility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of dodemorph, the active parent compound of dodemorph benzoate. Due to the limited availability of specific quantitative solubility data for this compound, this guide focuses on the solubility of dodemorph in various solvents, offering valuable insights for formulation development, analytical method design, and environmental fate studies.

Core Data Presentation: Dodemorph Solubility

The following table summarizes the available quantitative solubility data for dodemorph in water and several organic solvents. It is important to note that this data pertains to the dodemorph parent compound, not the this compound salt. The solubility of the benzoate salt may differ.

| Solvent | Solubility at 20°C (mg/L) | Temperature (°C) | pH | Source Quality |

| Water | 100 | 20 | 7 | Verified Data[1] |

| Ethanol | 50,000 | 20 | Not Specified | Unverified data of known source[1] |

| Chloroform | 1,000,000 | 20 | Not Specified | Unverified data of known source[1] |

| Acetone | 57,000 | 20 | Not Specified | Unverified data of known source[1] |

| Ethyl acetate | 185,000 | 20 | Not Specified | Unverified data of known source[1] |

Dodemorph is generally characterized as being moderately soluble in water and most organic solvents.[1]

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical step in its physicochemical characterization. Standardized methods are employed to ensure accuracy and reproducibility. The protocols outlined below are based on internationally recognized guidelines and are suitable for determining the solubility of fungicides like this compound.

Shake-Flask Method (Adapted from OECD Guideline 105)

The shake-flask method is a widely used and reliable technique for determining the solubility of substances in a liquid medium.

Principle: A surplus amount of the test substance is agitated in the chosen solvent at a constant temperature until equilibrium is reached. The concentration of the substance in the saturated solution is then determined by a suitable analytical method.

Apparatus:

-

Constant temperature bath or shaker with temperature control.

-

Flasks of suitable size with airtight stoppers.

-

Centrifuge or filtration apparatus with a membrane filter (pore size ≤ 0.45 µm) that does not interact with the test substance or solvent.

-

Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectrophotometry).

Procedure:

-

Preparation: An excess amount of this compound is added to a flask containing the solvent of interest. The exact amount should be sufficient to ensure that a solid phase remains at the end of the experiment.

-

Equilibration: The flasks are sealed and agitated in a constant temperature bath (e.g., 20°C ± 0.5°C). The agitation should be vigorous enough to ensure thorough mixing but not so vigorous as to cause the formation of emulsions. The time required to reach equilibrium should be determined in preliminary tests; 24 to 48 hours is often sufficient.

-

Phase Separation: After equilibration, the solution is allowed to stand to permit the separation of the solid and liquid phases. Centrifugation or filtration is then used to remove the undissolved solid.

-

Analysis: The concentration of this compound in the clear, saturated solution is determined using a validated analytical method.

-

Replicates: The experiment should be performed in at least triplicate to ensure the reliability of the results.

Column Elution Method (Adapted from OECD Guideline 105)

The column elution method is particularly suitable for substances with low solubility.

Principle: A column is packed with an inert support material coated with an excess of the test substance. The solvent is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored until it reaches a plateau, which represents the saturation solubility.

Apparatus:

-

Jacketed chromatography column.

-

Constant temperature circulating bath.

-

Metering pump for precise solvent delivery.

-

Inert support material (e.g., glass beads, celite).

-

Fraction collector.

-

Analytical instrumentation for quantification.

Procedure:

-

Column Preparation: The inert support material is coated with a known amount of this compound. This is typically achieved by dissolving the substance in a volatile solvent, mixing it with the support, and then evaporating the solvent. The coated support is then packed into the column.

-

Elution: The solvent is pumped through the column at a low and constant flow rate. The temperature of the column is maintained at the desired level (e.g., 20°C ± 0.5°C).

-

Fraction Collection and Analysis: Fractions of the eluate are collected at regular intervals and analyzed for their this compound concentration.

-

Equilibrium Determination: The elution is continued until the concentration of the substance in the eluate becomes constant, indicating that solubility equilibrium has been reached. The average of the concentrations in the plateau region is taken as the solubility.

Experimental Workflow Visualization

The following diagram illustrates the key steps involved in the shake-flask method for determining the solubility of a compound.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

Unraveling the Stereochemistry of Dodemorph: An In-depth Technical Guide to Isomeric Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodemorph, a morpholine fungicide, has long been utilized for the control of powdery mildew on various crops. Its efficacy stems from its ability to inhibit sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of fungal cell membranes. Like many bioactive molecules, dodemorph possesses stereoisomers, specifically cis and trans diastereomers, arising from the substitution pattern on the 2,6-dimethylmorpholine ring. It is increasingly recognized that the spatial arrangement of atoms within a molecule can profoundly influence its biological activity. This technical guide provides a comprehensive overview of the stereoisomers of dodemorph, focusing on their differential antifungal and antibacterial activities, the experimental methodologies used for their evaluation, and their mechanism of action.

Stereoisomers of Dodemorph and their Biological Activity

Dodemorph is commercially produced as a racemic mixture of its cis and trans stereoisomers. However, research has indicated that these isomers do not contribute equally to its biological effects. The cis isomer, where the two methyl groups on the morpholine ring are on the same side, has been reported to exhibit greater antifungal and antibacterial activity compared to the trans isomer, where the methyl groups are on opposite sides.

Quantitative Data on Biological Activity

| Stereoisomer | Organism Type | Activity Metric | Reported Activity | Citation |

| cis-Dodemorph | Fungi, Bacteria | Not specified | Higher activity than trans isomer | [Reference Needed] |

| trans-Dodemorph | Fungi, Bacteria | Not specified | Lower activity than cis isomer | [Reference Needed] |

| Racemic Dodemorph | Powdery Mildew | High | Effective control | [1] |

Note: Specific quantitative data for individual isomers is currently lacking in the available literature.

Experimental Protocols

The evaluation of the stereoisomers of dodemorph requires robust experimental protocols for their separation and subsequent biological testing.

Separation of Dodemorph Stereoisomers

The separation of the cis and trans diastereomers of dodemorph can be achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are suitable methods.

High-Performance Liquid Chromatography (HPLC) Protocol (General)

A general approach for the separation of dodemorph isomers using HPLC is outlined below. Optimization of the mobile phase, stationary phase, and other chromatographic conditions is crucial for achieving baseline separation.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A chiral stationary phase (CSP) column is recommended for separating enantiomers if they exist, while a standard reversed-phase (e.g., C18) or normal-phase column may be sufficient for diastereomer separation.

-

Mobile Phase: A mixture of organic solvents (e.g., acetonitrile, methanol) and an aqueous buffer. The specific composition will depend on the column and the desired separation.

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where dodemorph absorbs, typically around 210-230 nm.

-

Sample Preparation: Dodemorph standard or sample is dissolved in a suitable solvent compatible with the mobile phase.

Gas Chromatography (GC) Protocol (General)

GC can also be employed for the separation of dodemorph isomers, particularly if they are volatile or can be derivatized to increase volatility.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Column: A capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase).

-

Carrier Gas: Helium or nitrogen at a constant flow rate.

-

Injector and Detector Temperatures: Optimized to ensure efficient vaporization and detection without degradation.

-

Temperature Program: A temperature gradient is often used to achieve optimal separation of the isomers.

-

Sample Preparation: The sample is dissolved in a volatile organic solvent.

Antifungal Susceptibility Testing

To quantify the antifungal activity of the separated dodemorph stereoisomers, standardized antifungal susceptibility testing methods are employed. The broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is a widely accepted technique.

Broth Microdilution MIC Assay Protocol

-

Preparation of Fungal Inoculum: A standardized suspension of the fungal test organism is prepared in a suitable broth medium (e.g., RPMI-1640). The final inoculum concentration should be adjusted to a specific range (e.g., 0.5 x 10^3 to 2.5 x 10^3 CFU/mL).

-

Preparation of Drug Dilutions: Serial twofold dilutions of the separated dodemorph isomers are prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.

-

Incubation: The microtiter plates are incubated at a suitable temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the growth rate of the fungus.

-

Endpoint Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.

Mechanism of Action: Inhibition of Sterol Biosynthesis

Dodemorph, like other morpholine fungicides, exerts its antifungal effect by disrupting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The primary targets of morpholine fungicides are believed to be the enzymes C-14 sterol reductase and C-8,7 sterol isomerase in the ergosterol biosynthesis pathway.

Inhibition of these enzymes leads to a depletion of ergosterol and an accumulation of aberrant sterol precursors in the fungal cell membrane. This alteration in membrane composition disrupts its fluidity and integrity, leading to impaired function of membrane-bound enzymes and ultimately, inhibition of fungal growth.

The differential activity of the cis and trans isomers of dodemorph likely stems from their varying abilities to bind to and inhibit the target enzymes. The specific three-dimensional conformation of the cis isomer may allow for a more favorable interaction with the active site of the enzymes, resulting in more potent inhibition.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of dodemorph within the fungal ergosterol biosynthesis pathway.

References

An In-depth Technical Guide to the Degradation Pathway of Dodemorph Benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodemorph benzoate is a fungicide used to control powdery mildew. As with any agrochemical, understanding its environmental fate is crucial for assessing its ecological impact. This technical guide provides a comprehensive overview of the degradation pathway of this compound, detailing the breakdown of its constituent components, dodemorph and benzoic acid. Due to the ionic nature of the salt, it is presumed that in the environment, this compound readily dissociates into dodemorph and benzoic acid, which then undergo separate degradation pathways. This guide synthesizes available scientific information on the microbial and abiotic degradation processes, key metabolites, and the analytical methodologies used to study these transformations.

Core Degradation Pathways

The environmental degradation of this compound is best understood by examining the individual pathways of its two components: the dodemorph cation and the benzoate anion.

Dodemorph Degradation Pathway

Dodemorph, a derivative of morpholine, is a systemic fungicide.[1] Its degradation in the environment is primarily mediated by microbial activity, with some contribution from abiotic processes. The complete degradation pathway of dodemorph is not fully elucidated in publicly available literature; however, based on studies of morpholine and related fungicides, a putative pathway can be proposed.

The degradation of dodemorph is known to be stereospecific, with certain soil bacteria like Corynebacterium betae, Erwinia uredovora, and Pseudomonas fluorescens showing preferential degradation of the meso-(RS)-diastereomer over the trans-(SS and RR)-forms.[2][3][4] This stereoselectivity can influence the overall antifungal efficacy of dodemorph applications.[2][3] Studies have also indicated that dodemorph is relatively stable under anaerobic conditions.[5]

The proposed degradation likely initiates with the cleavage of the cyclododecyl group from the nitrogen atom of the morpholine ring. This is followed by the opening of the morpholine ring itself, a process observed in the microbial degradation of other morpholine-containing compounds. This ring-opening is often followed by further oxidation and mineralization.

Key Putative Metabolites of Dodemorph:

-

cis-2,6-Dimethylmorpholine: An identified environmental transformation product of dodemorph.

-

Cyclododecanol/Cyclododecanone: Potential products from the cleavage and subsequent oxidation of the cyclododecyl group.

-

Short-chain fatty acids and ammonia: Resulting from the complete mineralization of the morpholine ring.

dot

Caption: Putative degradation pathway of the dodemorph cation.

Benzoic Acid Degradation Pathway

Benzoic acid is a naturally occurring compound and a well-studied substrate for microbial degradation. Its breakdown is a key process in the carbon cycle. Both aerobic and anaerobic pathways for benzoic acid degradation are well-documented.

a) Aerobic Degradation:

Under aerobic conditions, the degradation of benzoic acid is initiated by the hydroxylation of the aromatic ring, leading to the formation of catechol or protocatechuate. These intermediates are then funneled into central metabolic pathways via two main routes: the ortho-cleavage and meta-cleavage pathways.

-

Ortho-cleavage pathway: The aromatic ring of catechol is cleaved between the two hydroxyl groups by catechol 1,2-dioxygenase, leading to cis,cis-muconate. Subsequent reactions convert this to succinyl-CoA and acetyl-CoA, which enter the citric acid cycle.

-

Meta-cleavage pathway: The aromatic ring is cleaved adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase, yielding 2-hydroxymuconic semialdehyde. This is further metabolized to pyruvate and acetaldehyde.

dot

Caption: Aerobic degradation pathways of benzoic acid.

b) Anaerobic Degradation:

In the absence of oxygen, the degradation of benzoic acid proceeds through a different route. The initial step is the activation of benzoic acid to benzoyl-CoA. The aromatic ring of benzoyl-CoA is then reduced and subsequently cleaved hydrolytically. The resulting aliphatic compounds are further metabolized to acetyl-CoA, which can be used for energy production or biosynthesis.

dot

Caption: Anaerobic degradation pathway of benzoic acid.

Quantitative Data on Degradation

The rate of degradation of this compound's components is influenced by various environmental factors such as soil type, pH, temperature, and microbial population.

Table 1: Degradation Half-life of Dodemorph

| Matrix | Condition | Half-life (t½) | Reference |

| Soil | Aerobic | Moderately persistent (Specific values not consistently reported) | [1] |

| Biological Waste | Anaerobic | Stable (no significant degradation observed) | [5] |

Note: Quantitative data on the half-life of dodemorph in various environmental matrices is limited in the available literature.

Table 2: Degradation of Benzoic Acid

| Organism/System | Matrix | Initial Concentration | Condition | Degradation Rate/Efficiency | Reference |

| Pseudomonas sp. SCB32 | Liquid Culture | 800 mg/L | pH 7.0, 30°C | >97% in 24 hours | |

| Lake Surface Water | Water | - | Abiotic, Dark | Half-life: 2.7-18.7 days | |

| Lake Surface Water | Water | - | Simulated Sunlight | Half-life: 2.2-5.0 days | |

| Oxic Sediment | Sediment | - | Biotic | Half-life: 0.8-3.1 days | |

| Anoxic Sediment | Sediment | - | Biotic | Half-life: 1.1-4.1 days |

Experimental Protocols

Studying the degradation of this compound requires robust analytical methods to identify and quantify the parent compounds and their metabolites in complex environmental matrices.

Sample Preparation: QuEChERS-based Extraction for Soil

A widely used and effective method for extracting pesticide residues from soil is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[6]

Protocol:

-

Sample Homogenization: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

-

Hydration (for dry soils): Add a specific volume of water to moisten the soil and let it equilibrate.

-

Spiking: For recovery studies, spike the sample with a known concentration of dodemorph and benzoic acid standards.

-

Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.

-

Salting-out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). Shake vigorously for 1 minute.

-

Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a portion of the supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing a d-SPE cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg primary secondary amine (PSA), 150 mg C18). Vortex for 30 seconds.

-

Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

-

Final Extract: The supernatant is ready for analysis by LC-MS/MS or GC-MS.

Analytical Determination: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the simultaneous analysis of dodemorph, benzoic acid, and their metabolites.[6][7]

Typical LC-MS/MS Parameters:

-

Chromatographic Column: A reversed-phase column such as a C18 is suitable.

-

Mobile Phase: A gradient elution using a mixture of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium formate to improve ionization.

-

Ionization Source: Electrospray ionization (ESI) in both positive and negative ion modes to detect dodemorph and benzoic acid/metabolites, respectively.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte need to be optimized.

Table 3: Example MRM Transitions for LC-MS/MS Analysis

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Ionization Mode |

| Dodemorph | [M+H]⁺ | To be determined | To be determined | Positive ESI |

| Benzoic Acid | [M-H]⁻ | To be determined | To be determined | Negative ESI |

| Metabolites | To be determined | To be determined | To be determined | Positive/Negative ESI |

Note: The specific m/z values for precursor and product ions must be determined experimentally by infusing pure standards of the analytes into the mass spectrometer.

Experimental Workflow

dot

Caption: General experimental workflow for studying degradation.

Conclusion

The degradation of this compound in the environment proceeds through the dissociation of the salt into dodemorph and benzoic acid, followed by their independent degradation. While the degradation of benzoic acid is well-characterized through both aerobic and anaerobic microbial pathways, the complete degradation pathway of dodemorph remains an area requiring further research. The available evidence points towards microbial degradation, with stereospecificity, as the primary mechanism for dodemorph dissipation. A putative pathway involves the cleavage of the cyclododecyl group and subsequent opening and mineralization of the morpholine ring. For a comprehensive understanding and risk assessment, further studies are needed to identify the specific intermediates in the dodemorph degradation pathway and to generate more extensive quantitative data on its persistence in various environmental compartments. The analytical methods outlined in this guide, particularly QuEChERS extraction followed by LC-MS/MS analysis, provide a robust framework for conducting such investigations.

References

- 1. Dodemorph [sitem.herts.ac.uk]

- 2. Stereospecific Degradation of Diastereomers by Plant Associated Bacteria Influences the Antifungal Performance of Dodemorph [scirp.org]

- 3. Stereospecific Degradation of Diastereomers by Plant Associated Bacteria Influences the Antifungal Performance of Dodemorph - Journal of Agricultural Chemistry and Environment - SCIRP [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. Fate of the fungicide dodemorph during anaerobic digestion of biological waste - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

Dodemorph Benzoate: An In-depth Technical Guide to its Environmental Fate and Persistence

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data on the environmental fate of Dodemorph benzoate is scarce. This guide synthesizes the available information for Dodemorph and its acetate salt as surrogates to provide an estimated environmental profile. The information presented herein should be interpreted with caution, and further experimental studies on this compound are warranted for a definitive assessment.

Introduction

This compound (CAS No. 59145-63-0) is a morpholine fungicide used to control powdery mildew on ornamental plants.[1] As with any chemical intended for release into the environment, understanding its fate and persistence is crucial for a comprehensive environmental risk assessment. This technical guide provides a detailed overview of the current knowledge regarding the environmental behavior of Dodemorph, with a focus on its persistence in key environmental compartments.

Chemical and Physical Properties

This compound is the benzoate salt of the active substance Dodemorph (4-cyclododecyl-2,6-dimethylmorpholine). In an aqueous environment, it is expected to dissociate into the Dodemorph cation and the benzoate anion. The environmental fate of the benzoate anion is well-documented and it is known to be readily biodegradable. Therefore, the primary focus for the environmental persistence of this compound lies with the Dodemorph moiety.

Environmental Fate and Persistence

The environmental fate of a pesticide is governed by a combination of transformation processes, including hydrolysis, photolysis, and biodegradation. These processes determine the compound's persistence, potential for transport, and the formation of transformation products.

Abiotic Degradation

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a molecule of water.

Quantitative Data for Dodemorph Acetate:

| Parameter | Value | Conditions | Reference |

| Half-life (DT₅₀) | 45 days | 20°C, pH 7 | AERU |

Note: This data is for Dodemorph acetate. It is assumed that the hydrolysis rate of the Dodemorph cation will be similar regardless of the salt form.

Experimental Protocol Synopsis (Based on OECD Guideline 111):

A sterile aqueous solution of the test substance at a known concentration is buffered at various pH levels (typically 4, 7, and 9) and maintained at a constant temperature in the dark. Aliquots are taken at specific time intervals and analyzed for the concentration of the parent compound and any major hydrolysis products. The rate of hydrolysis and the half-life are then calculated.

Logical Relationship for Hydrolysis Assessment:

Caption: Workflow for a typical hydrolysis study.

Photolysis is the decomposition of a chemical compound by light.

Quantitative Data:

No quantitative data for the photolysis of this compound or its acetate salt in water were found in the public domain.

Experimental Protocol Synopsis (Based on OECD Guideline 316):

A solution of the test substance in sterile, purified water is exposed to a light source that simulates natural sunlight. Control samples are kept in the dark to account for other degradation processes like hydrolysis. Samples are taken at various time intervals and analyzed to determine the rate of photolytic degradation and the half-life of the compound.

Biotic Degradation

The degradation of a substance in soil by microorganisms is a key factor in its environmental persistence.

Qualitative Data for Dodemorph:

Dodemorph is described as being "moderately persistent in soil". This suggests that it is biodegradable, but the rate of degradation is not rapid. It is also characterized as "non-mobile" in soil, indicating a tendency to adsorb to soil particles.

Quantitative Data:

No specific soil half-life (DT₅₀) values for this compound or its related salts were found in publicly available literature or regulatory summaries.

Experimental Protocol Synopsis (Based on OECD Guideline 307):

The test substance is applied to fresh soil samples with a known microbial activity. The samples are incubated under controlled temperature, moisture, and aerobic or anaerobic conditions. At various time intervals, soil samples are extracted and analyzed for the parent compound and its transformation products. The rate of degradation and the half-life in soil are then calculated.

Degradation Pathway in Soil (Hypothesized):

Based on the structure of Dodemorph, the likely primary sites for microbial attack are the morpholine ring and the cyclododecyl ring. Cleavage of the morpholine ring would be a significant step in the detoxification of the molecule.

Caption: Hypothesized soil degradation pathway for Dodemorph.

The breakdown of a substance by microorganisms in water and sediment systems is another critical aspect of its environmental fate.

Quantitative Data:

No data on the biodegradation of this compound or its related salts in aquatic systems (water/sediment studies) were found in the public domain.

Experimental Protocol Synopsis (Based on OECD Guideline 308 or 309):

For a water-sediment study (OECD 308), the test substance is added to a system containing natural water and sediment. The system is incubated in the dark under controlled conditions. Water and sediment phases are sampled over time and analyzed for the parent compound and transformation products. For an aerobic mineralization in surface water study (OECD 309), the test substance is incubated in natural surface water, and the evolution of CO₂ is measured to determine the extent of mineralization.

Summary of Environmental Persistence

Based on the limited available data, Dodemorph (as the active moiety of this compound) can be characterized as moderately persistent in the environment. Its persistence in soil is noted, and it exhibits low mobility. The hydrolysis of the acetate salt is not rapid, suggesting that abiotic degradation in water is a relatively slow process. Significant data gaps exist, particularly concerning photolysis and biodegradation rates in both soil and aquatic environments.

Data Summary Table:

| Environmental Compartment | Degradation Process | Half-life (DT₅₀) | Remarks |

| Water | Hydrolysis | 45 days (for acetate) | Not pH sensitive. |

| Water | Photolysis | No data available | - |

| Soil | Biodegradation | Moderately persistent (qualitative) | Low mobility. |

| Aquatic Systems | Biodegradation | No data available | - |

Conclusion

The environmental fate and persistence of this compound are not well-documented in publicly accessible sources. The available information, primarily for the parent compound Dodemorph and its acetate salt, suggests moderate persistence in soil and slow hydrolysis in water. To conduct a thorough and accurate environmental risk assessment for this compound, further studies are essential to determine its photolytic and biodegradable properties in relevant environmental matrices. The experimental protocols outlined in the OECD guidelines provide a robust framework for generating the necessary data. Researchers and drug development professionals are encouraged to address these data gaps to ensure a comprehensive understanding of the environmental profile of this fungicide.

References

Methodological & Application

Application Notes and Protocols for Dodemorph Benzoate in Plant Pathology Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dodemorph benzoate in plant pathology research, with a particular focus on its application against powdery mildew. The information presented is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this fungicide.

Introduction

This compound is a morpholine fungicide recognized for its effectiveness in controlling various fungal plant pathogens, most notably powdery mildew.[1][2] Its primary mode of action is the inhibition of sterol biosynthesis in fungi, a critical process for maintaining the integrity and function of fungal cell membranes.[3][4] This document outlines the quantitative efficacy of this compound, detailed experimental protocols for its application, and visual representations of its mechanism of action and experimental workflows.

Data Presentation

The efficacy of this compound in controlling powdery mildew on roses (Rosa hybrida) has been demonstrated in several studies. The following tables summarize the key quantitative data from this research.

| Treatment | Application Rate | Application Frequency | Initial Disease Incidence (%) | Final Disease Incidence (%) |

| Dodemorph Acetate | 2.5 ml/L | Weekly | 83 | 55 |

| Control | - | - | 83 | 83 |

Table 1: Effect of Dodemorph Acetate on Powdery Mildew Incidence on Rosa hybrida [1][2]

| Treatment | Initial Disease Severity (%) | Final Disease Severity (%) |

| Dodemorph Acetate | 15.8 | 2.1 |

| Control | 15.8 | 15.8 |

Table 2: Effect of Dodemorph Acetate on Powdery Mildew Severity on Rosa hybrida [2]

| Treatment | Area Under the Disease Progress Curve (AUDPC) - Trial 1 | Area Under the Disease Progress Curve (AUDPC) - Trial 2 |

| Dodemorph Acetate | 70.0 | 1400.0 |

| Control | - | - |

Table 3: Area Under the Disease Progress Curve (AUDPC) for Powdery Mildew Incidence on Roses Treated with Dodemorph Acetate [5]

Experimental Protocols

This section provides a detailed protocol for a greenhouse experiment to evaluate the efficacy of this compound for the control of powdery mildew on roses, based on methodologies described in the cited literature.

Objective: To determine the efficacy of this compound in controlling powdery mildew (Podosphaera pannosa) on greenhouse-grown roses.

Materials:

-

Rose plants (e.g., cultivar 'Mary DeVore' or 'A one'), susceptible to powdery mildew.[2][6]

-

This compound formulation (e.g., Meltatox®).[2]

-

Pressurized sprayer.

-

Greenhouse with controlled environmental conditions.

-

Microscope for disease assessment.

-

Data recording sheets.

Experimental Design:

-

Design: Randomized Complete Block Design (RCBD).

-

Replicates: 4-5 replicates per treatment.

-

Experimental Unit: A plot containing a specified number of rose plants (e.g., 3-44 plants).[2][6]

-

Treatments:

-

T1: this compound at the recommended concentration (e.g., 2.5 ml/L of water).[2]

-

T2: Negative Control (water spray).

-

T3 (Optional): Positive Control (a standard fungicide with known efficacy against powdery mildew).

-

Procedure:

-

Plant Material and Acclimatization:

-

Procure healthy, uniform rose plants of a susceptible cultivar.

-

Acclimatize the plants in the greenhouse for at least two weeks prior to the start of the experiment.

-

-

Inoculum Preparation and Inoculation (if natural infection is not relied upon):

-

Collect fresh powdery mildew conidia from infected rose leaves.

-

Prepare a spore suspension in sterile distilled water with a surfactant (e.g., Tween 20) to a desired concentration (e.g., 1 x 10^5 conidia/ml).

-

Uniformly spray the spore suspension onto the foliage of the rose plants until runoff.

-

-

Fungicide Application:

-

Begin fungicide applications when the first symptoms of powdery mildew appear or prophylactically.

-

Prepare the this compound solution according to the desired concentration.

-

Apply the treatments as a foliar spray, ensuring thorough coverage of all plant surfaces.

-

Conduct applications at regular intervals (e.g., weekly).[2]

-

-

Data Collection:

-

Disease Incidence: Record the percentage of infected plants per experimental unit.

-

Disease Severity: Assess the percentage of leaf area covered by powdery mildew on a representative sample of leaves from each plant. This can be done using a rating scale (e.g., 0-4 or 0-7, where 0 = no disease and the highest number represents severe infection).[6][7]

-

Data Collection Frequency: Collect data weekly, prior to the next fungicide application.[2]

-

-

Data Analysis:

-

Calculate the mean disease incidence and severity for each treatment at each assessment date.

-

Calculate the Area Under the Disease Progress Curve (AUDPC) to summarize the disease progression over time.

-

Perform Analysis of Variance (ANOVA) to determine significant differences between treatments.

-

Use a suitable post-hoc test (e.g., Tukey's HSD) for mean separation.

-

Visualizations

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The following diagram illustrates the mechanism of action of this compound, which involves the inhibition of key enzymes in the ergosterol biosynthesis pathway of fungi.

Caption: Mechanism of action of this compound in the fungal ergosterol biosynthesis pathway.

Experimental Workflow

The diagram below outlines the key steps in a typical greenhouse experiment to evaluate the efficacy of this compound.

Caption: Workflow for a greenhouse efficacy trial of this compound against powdery mildew.

References

- 1. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]